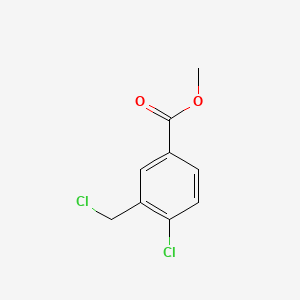

Methyl 4-chloro-3-(chloromethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-chloro-3-(chloromethyl)benzoate is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is a chlorinated derivative of methyl benzoate and is used as an intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-(chloromethyl)benzoate can be synthesized through a multi-step process :

Benzoic acid reacts with anhydrous thionyl chloride: to generate benzoic acid chloride.

Benzoic acid chloride reacts with methanol: to produce methyl benzoate.

Methyl benzoate reacts with methylene chloride: in the presence of a chlorinating agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-chloro-3-(chloromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or alcohols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

Substitution: Products include derivatives where the chloromethyl group is replaced by other functional groups.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include the corresponding alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Methyl 4-chloro-3-(chloromethyl)benzoate is used in various scientific research applications :

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceuticals.

Industry: In the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 4-chloro-3-(chloromethyl)benzoate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-(chloromethyl)benzoate

- Methyl 4-chlorobenzoate

- Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate

Uniqueness

Methyl 4-chloro-3-(chloromethyl)benzoate is unique due to the presence of both a chloromethyl and a chloro substituent on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs.

Biologische Aktivität

Methyl 4-chloro-3-(chloromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound, with the molecular formula C9H8Cl2O2, features a benzoate structure with two chlorine substituents. Its synthesis typically involves chloromethylation of methyl 4-chlorobenzoate, leading to various derivatives that may exhibit distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may function as an enzyme inhibitor or modulator, influencing various metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition : The presence of chlorine atoms can enhance the compound's ability to form stable interactions with target enzymes, potentially leading to inhibition of their activity.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways and biological responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that chlorinated benzoates can possess antibacterial and antifungal activities. The chlorine substituents are believed to enhance membrane permeability, allowing the compound to exert its effects on microbial cells.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. This activity could be attributed to its ability to interfere with cellular proliferation and induce apoptosis.

- Anti-inflammatory Effects : Some derivatives of chlorinated benzoates have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic application in inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various chlorinated benzoates, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed IC50 values ranging from 10 to 50 µM, indicating moderate cytotoxicity . The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Anti-inflammatory Research : In a study examining the anti-inflammatory potential of chlorinated benzoates, this compound was shown to reduce the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests its potential use in treating inflammatory conditions.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | 10–50 µM | Yes |

| Methyl 4-chlorobenzoate | Low | >100 µM | No |

| Methyl 3-(chloromethyl)-4-methylbenzoate | High | 5–20 µM | Yes |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 4-chloro-3-(chloromethyl)benzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves esterification of 4-chloro-3-(chloromethyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key optimization steps include:

- Temperature Control : Maintain reflux conditions (100–120°C) to drive esterification while minimizing decomposition of the chloromethyl group .

- Purification : Use recrystallization with solvent systems like methanol/water or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

- Yield Improvement : Pre-activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate before methanol addition .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl ester at δ 3.9 ppm) .

- GC-MS : Validates molecular weight (expected m/z: ~218.6) and detects impurities (e.g., unreacted starting materials) .

- Elemental Analysis : Ensures stoichiometric consistency (C: ~49%, H: ~3.7%, Cl: ~32%) .

Q. How should this compound be stored to ensure stability during research?

- Methodological Answer :

- Storage Conditions : Tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloromethyl group .

- Handling Precautions : Avoid contact with moisture or bases, which may trigger nucleophilic substitution at the chloromethyl site .

Advanced Research Questions

Q. How do electronic and steric effects of the chloro and chloromethyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl at position 4 increases the electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura couplings. The chloromethyl group at position 3 can act as a leaving group in SN2 reactions .

- Steric Considerations : The chloromethyl group introduces steric hindrance, which may reduce coupling efficiency. Computational modeling (DFT) is recommended to predict regioselectivity .

- Example Reaction :

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Selective coupling at position 4 |

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or elimination) during functionalization of the chloromethyl group?

- Methodological Answer :

- Solvent Choice : Use anhydrous DMF or THF to suppress hydrolysis .

- Base Selection : Employ mild bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) to avoid β-elimination .

- Kinetic Monitoring : In situ IR or HPLC to track reaction progress and adjust conditions dynamically .

Q. How can computational modeling predict the biological activity or material properties of this compound derivatives?

- Methodological Answer :

- QSAR Studies : Correlate substituent effects (e.g., Cl vs. CF₃) with biological activity using molecular descriptors (e.g., logP, polar surface area) .

- Docking Simulations : Model interactions with target enzymes (e.g., cytochrome P450) to predict metabolic stability .

- Thermodynamic Data : Calculate bond dissociation energies (BDE) of the chloromethyl group to assess stability under thermal stress .

Eigenschaften

IUPAC Name |

methyl 4-chloro-3-(chloromethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRQEROYWWKDKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.